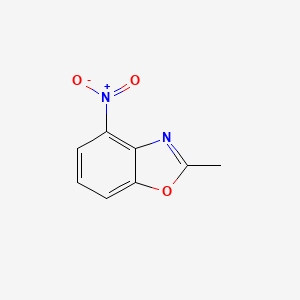

2-Methyl-4-nitro-1,3-benzoxazole

概要

説明

2-Methyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the second position and a nitro group at the fourth position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another method involves the use of metal catalysts or nanocatalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been reported to achieve high yields and can be reused for multiple cycles . These methods are advantageous due to their eco-friendly nature and cost-effectiveness.

化学反応の分析

Types of Reactions

2-Methyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-4-amino-1,3-benzoxazole, which has different biological activities compared to the parent compound .

科学的研究の応用

Biological Activities

2-Methyl-4-nitro-1,3-benzoxazole and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacological research. Key activities include:

- Antimicrobial Properties : Benzoxazole derivatives have shown significant antimicrobial activity against various pathogens. For instance, certain derivatives have been effective against Gram-positive bacteria and fungi, demonstrating potential as antibacterial agents .

- Anticancer Activity : Research indicates that benzoxazole compounds can act as cytotoxic agents against cancer cells. Their structure allows for interaction with biological receptors, which may lead to apoptosis in malignant cells .

- Analgesic Effects : Studies have explored the analgesic properties of methyl derivatives of benzoxazole. For example, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate has shown promising results in pain relief models, suggesting potential applications in pain management therapies .

Synthetic Methodologies

The synthesis of this compound typically involves various strategies that enhance yield and efficiency. Recent advancements include:

- Nanocatalysis : The use of nanocatalysts has been reported to improve the synthesis of benzoxazoles significantly. For example, a magnetic solid acid nanocatalyst demonstrated high yields (79–89%) under mild conditions .

- Diversity-Oriented Synthesis : The ability to modify the benzoxazole core allows for the creation of a library of compounds with tailored biological activities. This versatility is crucial for drug discovery and development .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial efficacy of several benzoxazole derivatives against ESKAPE pathogens (a group of bacteria known for their resistance). The results indicated that specific derivatives exhibited potent antibacterial effects, suggesting their potential as new antibiotics .

Case Study 2: Analgesic Mechanisms

Research focused on methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate revealed its mechanisms of action in pain relief through various nociceptive assays. This compound was shown to significantly inhibit pain responses in animal models, highlighting its therapeutic potential in treating chronic pain conditions .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria and fungi | Various benzoxazole derivatives |

| Anticancer Activity | Induces apoptosis in cancer cells | This compound |

| Analgesic Effects | Demonstrates significant pain relief in animal models | Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate |

| Synthetic Methodologies | Utilizes nanocatalysts for efficient synthesis | Magnetic solid acid nanocatalyst |

作用機序

The mechanism of action of 2-Methyl-4-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .

類似化合物との比較

Similar Compounds

2-Methylbenzoxazole: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrobenzoxazole: Lacks the methyl group, affecting its reactivity and applications.

2-Methyl-5-nitrobenzoxazole: The nitro group is positioned differently, leading to variations in its chemical behavior and biological effects.

Uniqueness

2-Methyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and biological activities. This compound’s distinct structure allows for targeted applications in medicinal chemistry and industrial processes .

生物活性

2-Methyl-4-nitro-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₇N₃O₂

- Molecular Weight : 177.15 g/mol

- CAS Number : 478553

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reaching up to 71.6% at certain concentrations .

- Antifungal Activity : It also displays antifungal effects, inhibiting pathogens such as Botrytis cinerea and Rhizoctonia solani. The compound's efficacy varies with concentration, showing up to 92% inhibition at 50 mg/L against multiple fungal species .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. The compound interacts with specific enzymes involved in DNA replication, potentially hindering cancer cell proliferation .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits key bacterial enzymes, thereby disrupting metabolic pathways critical for bacterial survival.

- Cellular Interaction : It binds to cellular biomolecules, affecting gene expression and protein function. This interaction is crucial for its anticancer and antimicrobial activities.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may enhance its anticancer and antioxidant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is metabolized primarily in the liver through phase I and phase II reactions. Its distribution within tissues is facilitated by specific transporters, which may influence its therapeutic efficacy and safety profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives against Xanthomonas oryzae. The results indicated that this compound exhibited an IC50 value of 47.6 mg/L, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with this compound resulted in a marked reduction in cell viability in cancer cell lines. The compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Antimicrobial | Xanthomonas oryzae | 47.6 | Significant |

| Antifungal | Botrytis cinerea | 50 | Up to 92 |

| Anticancer | Cancer Cell Lines | Varies | Induces apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disrupts bacterial metabolism |

| Cellular Interaction | Alters gene expression and protein function |

| Oxidative Stress Modulation | Enhances antioxidant activity |

特性

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。